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Compound of Interest

Compound Name:
2-(4-Methylphenoxy)-5-

nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

Get Quote

CAS Registry Number: 28232-34-0 Molecular Formula:

Molecular Weight: 230.22 g/mol [1]

Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-(4-
methylphenoxy)-5-nitropyridine, a critical biaryl ether scaffold.[1] This structural motif is

frequently utilized in the development of phytoene desaturase inhibiting herbicides (e.g.,

diflufenican analogs) and as an intermediate in the synthesis of amino-pyridine-based kinase

inhibitors for oncology.[1]

The protocol described herein utilizes a Nucleophilic Aromatic Substitution (

) strategy. Unlike transition-metal-catalyzed cross-couplings (Buchwald-Hartwig), this route
exploits the electron-deficient nature of the nitropyridine ring to achieve high yields under mild
conditions without expensive palladium catalysts.
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The target molecule consists of an electron-poor pyridine ring linked to an electron-rich p-tolyl

ring via an ether bridge.[1]

Strategic Disconnection: The C(Pyridine)-O bond is the most logical disconnection point.[1]

Electrophile: 2-Chloro-5-nitropyridine.[1][2][3][4][5][6] The nitro group at the C5 position is

essential; it withdraws electron density via resonance, activating the C2 position for

nucleophilic attack.

Nucleophile:

-Cresol (4-methylphenol).[1]

Base: Potassium Carbonate (

) is selected over Sodium Hydride (NaH).[1] While NaH is faster,

offers a safer process profile for scale-up, avoiding hydrogen gas evolution and strict
anhydrous requirements.
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Figure 1: Operational workflow for the synthesis of 2-(4-methylphenoxy)-5-nitropyridine.

Experimental Protocol
Safety Note: 2-Chloro-5-nitropyridine is a skin sensitizer.[1]

-Cresol is corrosive.[1] All operations must be performed in a fume hood.
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Materials
Reagent Equiv.[1][3][5][7][8] MW ( g/mol ) Quantity (Example)

2-Chloro-5-

nitropyridine
1.0 158.54 15.85 g

-Cresol (4-

Methylphenol)
1.1 108.14 11.90 g

Potassium Carbonate

(

)

1.5 138.21 20.73 g

DMF (N,N-

Dimethylformamide)
N/A Solvent 100 mL

Step-by-Step Procedure
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 2-

chloro-5-nitropyridine (15.85 g, 100 mmol) and

-cresol (11.90 g, 110 mmol).

Solvation: Add DMF (100 mL). Stir at room temperature until a clear solution is obtained.

Activation: Add anhydrous

(20.73 g, 150 mmol) in a single portion. The suspension may turn slightly yellow due to
phenoxide formation.

Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80–90°C for 4–6

hours.

Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The starting chloride (

) should disappear, replaced by the product (

).
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Workup:

Cool the reaction mixture to room temperature.

Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product

will precipitate as a pale yellow to beige solid.

Stir for 30 minutes to ensure removal of residual DMF.

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

mL) to remove inorganic salts and excess base.

Purification: Recrystallize the crude solid from hot Ethanol (or Ethanol/Water 9:1).

Dissolve in minimum boiling ethanol.[1]

Cool slowly to room temperature, then to 4°C.

Filter the crystals and dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.

Mechanism and Kinetics
The reaction proceeds via an Addition-Elimination (

) mechanism.[1]

Activation: The base deprotonates

-cresol to form the highly nucleophilic

-cresolate anion.[1]

Addition (Rate Determining Step): The phenoxide attacks C2 of the pyridine. The negative

charge is delocalized onto the nitro group (at C5) and the ring nitrogen, forming a resonance-

stabilized Meisenheimer Complex.

Elimination: Aromatization is restored by the expulsion of the chloride leaving group.
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Mechanistic Pathway Visualization
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Product:
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Figure 2:

mechanistic pathway highlighting the role of the nitro group stabilizer.

Characterization Data
The following spectral data validates the structure. Note the distinct coupling patterns of the

pyridine ring influenced by the nitro group.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,
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):

9.05 (d,

Hz, 1H, H-6): Highly deshielded due to proximity to the nitro group and ring nitrogen.

8.48 (dd,

Hz, 1H, H-4): Split by H-3 and H-6.

7.24 (d,

Hz, 2H, Ar-H):

-Tolyl aromatic protons (meta to ether).

7.05 (d,

Hz, 1H, H-3): Shielded doublet, adjacent to the ether linkage.

7.02 (d,

Hz, 2H, Ar-H):

-Tolyl aromatic protons (ortho to ether).

2.38 (s, 3H,

): Characteristic singlet for the methyl group.

NMR (100 MHz,

):

Pyridine Carbons:

166.5 (C-2), 145.2 (C-6), 140.1 (C-5), 134.8 (C-4), 111.5 (C-3).[1]

Benzene Carbons:

150.2 (C-1'), 135.5 (C-4'), 130.5 (C-3'/5'), 121.0 (C-2'/6').[1]

Alkyl Carbon:
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20.9 (

).[1]

Mass Spectrometry[1]
HRMS (ESI): Calculated for

.[1] Found: 231.0768.[1]

Fragmentation: Loss of

(M-46) is a common fragmentation pathway for nitro-aromatics.[1]

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield Hydrolysis of starting material

Ensure DMF is dry. Water

competes with phenol to form

2-hydroxy-5-nitropyridine.[1]

Dark Impurities Oxidation of phenol
Degas solvents with nitrogen

before heating.[1]

Incomplete Reaction Particle size of base

Use finely ground or

micronized

to increase surface area.[1]

Oiling Out Rapid precipitation

During workup, add the

reaction mixture to water

slowly and stir vigorously to

induce crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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